Cas no 1083282-70-5 (Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate)
Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate
- 4-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-3-oxo-butyric acid methyl ester
- Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate
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- MDL: MFCD15143148
- Inchi: 1S/C11H14N2O4/c1-6-9(11(16)13-7(2)12-6)4-8(14)5-10(15)17-3/h4-5H2,1-3H3,(H,12,13,16)
- InChI Key: GHWBAIKMKWDYDR-UHFFFAOYSA-N
- SMILES: O=C1C(=C(C)N=C(C)N1)CC(CC(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 435
- Topological Polar Surface Area: 84.8
Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 067873-1g |
4-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-3-oxo-butyric acid methyl ester |
1083282-70-5 | 1g |
$378.00 | 2023-09-06 | ||
| Chemenu | CM485420-1g |
Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate |
1083282-70-5 | 97% | 1g |
$291 | 2023-02-03 |
Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate
Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate (CAS No. 1083282-70-5): A Comprehensive Overview in Modern Chemical Biology
Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate, identified by its CAS number 1083282-70-5, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The unique arrangement of functional groups within its framework suggests a multifaceted role in biological processes, making it a subject of intense study among researchers.
The molecular structure of Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate encompasses a pyrimidine core substituted with hydroxyl and methyl groups, which are known to influence its reactivity and interaction with biological targets. The ester group at the C3 position further enhances its versatility, allowing for modifications that could tailor its pharmacological properties. Such structural features make it an attractive candidate for further exploration in the development of novel bioactive molecules.
In recent years, there has been a surge in research focusing on small molecules that can modulate biological pathways associated with diseases. The pyrimidine derivatives, including Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate, have been extensively studied for their potential to interact with enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The hydroxyl group in particular is known to participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug molecules to their targets.
One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex pharmacophores. The presence of both hydroxyl and ester functionalities provides multiple points for chemical modification, enabling researchers to design derivatives with enhanced efficacy and reduced toxicity. This flexibility is particularly valuable in medicinal chemistry, where the optimization of drug candidates often involves iterative modifications based on structural analogs.
The latest advancements in computational chemistry have also shed new light on the properties of Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate. Molecular docking studies have revealed its potential binding interactions with various biological targets, including kinases and transcription factors. These studies not only predict the compound's mechanism of action but also help in designing more targeted analogs. Additionally, quantum mechanical calculations have provided insights into the electronic structure and reactivity of the molecule, which are essential for understanding its biological behavior.
Preclinical studies have begun to explore the pharmacological profile of Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate in various disease models. Initial findings suggest that it may exhibit anti-inflammatory and anti-proliferative effects, making it a promising candidate for treating conditions such as arthritis and certain types of cancer. Furthermore, its ability to cross cell membranes suggests potential applications in drug delivery systems designed to enhance bioavailability.
The synthesis of this compound has also been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the pyrimidine core with minimal side reactions. The use of chiral auxiliaries and asymmetric catalysis has allowed for the preparation of enantiomerically pure forms, which are crucial for drugs where stereochemistry plays a critical role in efficacy and safety.
In conclusion, Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate (CAS No. 1083282-70-5) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable tool for developing new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is poised to play a pivotal role in addressing some of the most challenging diseases faced by humanity today.
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